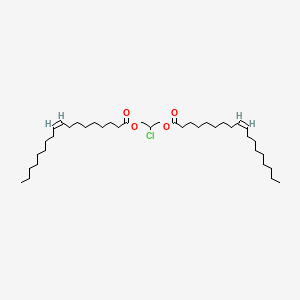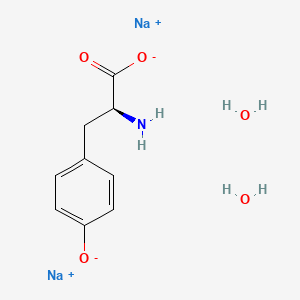
酪氨酸二钠二水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Tyrosine disodium dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: Essential for cell culture media, supporting the growth and maintenance of mammalian cells.
Medicine: Involved in the production of therapeutic proteins and monoclonal antibodies.
Industry: Utilized in the biomanufacture of recombinant proteins and other biopharmaceuticals.
作用机制
- Primary Targets : Tyrosine is incorporated into proteins as directed by the genetic code. Its hydroxy group allows it to participate in various reactions, including phosphorylation and dephosphorylation, which are essential for cell signaling .
- Phosphorylation : Tyrosine residues in proteins can be phosphorylated by protein kinases. This post-translational modification is a key step in cell signaling transduction, cell migration, differentiation, the cell cycle, gene regulation, and nerve transmission .
Target of Action
Mode of Action
生化分析
Biochemical Properties
Tyrosine disodium dihydrate plays a significant role in biochemical reactions. It helps shape the 3D structure of protein through its interactions with other amino acid residues within the protein . The phenolic ring of tyrosine is partly hydrophobic and polar, giving Tyrosine disodium dihydrate both hydrophobic and hydrophilic qualities .
Cellular Effects
Tyrosine disodium dihydrate influences cell function by mediating molecular recognition. Tyrosine residues can be positioned at protein surfaces, binding interfaces, or buried within a protein . It is often enriched on the protein surfaces that bind small molecules, nucleic acids, or protein partners, and plays critical roles in a protein’s interaction with its partners .
Molecular Mechanism
Tyrosine disodium dihydrate can dramatically alter the structure of a protein. Tyrosine can be phosphorylated, converting it to phosphotyrosine. This phosphorylation is the key step in cell signaling transduction, cell migration differentiation, the cell cycle, gene regulation, and nerve transmission .
Temporal Effects in Laboratory Settings
To prepare a stock solution, Tyrosine disodium dihydrate is dissolved at an extreme pH, either below pH 2 or above pH 9 . It can also be dissolved in organic solvent such as DMSO with higher solubility .
Metabolic Pathways
Tyrosine disodium dihydrate is involved in several metabolic pathways. In mammals, L-tyrosine is converted from L-phenylalanine, an essential amino acid . Phenylalanine is derived from food by the enzyme phenylalanine hydroxylase .
准备方法
Synthetic Routes and Reaction Conditions
Tyrosine disodium dihydrate can be synthesized through the neutralization of L-tyrosine with sodium hydroxide, followed by crystallization in the presence of water to form the dihydrate salt. The reaction typically involves dissolving L-tyrosine in water, adding sodium hydroxide to adjust the pH, and then allowing the solution to crystallize .
Industrial Production Methods
Industrial production of tyrosine disodium dihydrate involves large-scale synthesis using similar neutralization and crystallization techniques. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in biomanufacturing and research applications .
化学反应分析
Types of Reactions
Tyrosine disodium dihydrate undergoes various chemical reactions, including:
Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin biosynthesis.
Phosphorylation: The hydroxyl group of tyrosine can be phosphorylated by protein kinases, playing a key role in signal transduction pathways.
Sulfation: Tyrosine can also undergo sulfation, which is essential for several biological processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Phosphorylation: This reaction typically requires ATP and specific protein kinases.
Sulfation: Sulfation reactions often involve sulfuryl chloride or other sulfating agents.
Major Products Formed
相似化合物的比较
Similar Compounds
Phenylalanine: An essential amino acid that is a precursor to tyrosine.
Tryptophan: Another aromatic amino acid involved in the biosynthesis of serotonin.
Serine and Threonine: Amino acids that also undergo phosphorylation, similar to tyrosine.
Uniqueness
Tyrosine disodium dihydrate is unique due to its dual role in protein biosynthesis and as a precursor for important neurotransmitters and hormones. Its ability to undergo phosphorylation and sulfation makes it a critical component in various biochemical pathways and signaling processes .
属性
CAS 编号 |
122666-87-9 |
|---|---|
分子式 |
C9H15NNa2O5 |
分子量 |
263.20 g/mol |
IUPAC 名称 |
disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/C9H11NO3.2Na.2H2O/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1-4,8,11H,5,10H2,(H,12,13);;;2*1H2 |
InChI 键 |
FBKIASNRVHFWNA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].O.O.[Na+].[Na+] |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.O.O.[Na+].[Na+] |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.O.O.[Na].[Na] |
产品来源 |
United States |
- How L-tyrosine disodium dihydrate interacts with cancer cells: It only mentions that the solution containing it can kill cancer cells. [] The mechanism of action is not discussed.
ANone: The research abstract states that L-tyrosine disodium dihydrate is one of the components used in the aqueous solution, but its specific role in killing cancer cells is not explained. [] Further research is needed to understand how L-tyrosine disodium dihydrate contributes to the anti-tumor activity of the solution.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)



![(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1142303.png)
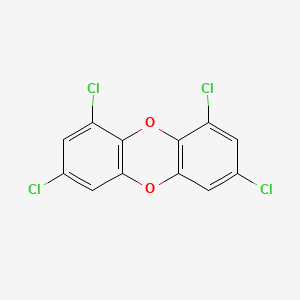
![[3-[2-[(2R,3R,4S,5S,6R)-2,4-dihydroxy-5-[(3R,4R,5R,6R)-3-hydroxy-4,5-bis(2-hydroxyethoxy)-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethoxymethyl)oxan-3-yl]oxyethoxy]-2-hydroxypropyl]-trimethylazanium;chloride](/img/structure/B1142311.png)
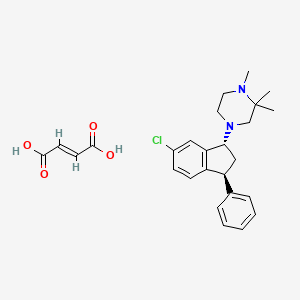
![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1142316.png)
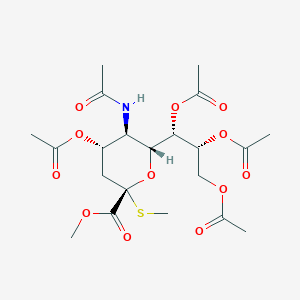
![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)
